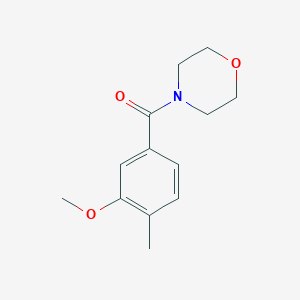

(3-Methoxy-4-methylphenyl)(morpholino)methanone

Beschreibung

(3-Methoxy-4-methylphenyl)(morpholino)methanone is a morpholine-derived ketone featuring a substituted phenyl ring with methoxy (-OCH₃) and methyl (-CH₃) groups at the 3- and 4-positions, respectively. Its molecular formula is C₁₃H₁₇NO₃ (average mass: 247.28 g/mol). This compound has been cataloged under CAS 1090509-26-4 but is currently listed as discontinued in commercial chemical databases . Its structural motif—a morpholino group linked to a substituted aromatic ring—is common in medicinal chemistry and materials science, where such scaffolds are explored for their bioactivity and physicochemical properties.

Eigenschaften

IUPAC Name |

(3-methoxy-4-methylphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-10-3-4-11(9-12(10)16-2)13(15)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPPRCPYQOQXNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-methylphenyl)(morpholino)methanone typically involves the reaction of 3-methoxy-4-methylbenzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of (3-Methoxy-4-methylphenyl)(morpholino)methanone can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methoxy-4-methylphenyl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 3-hydroxy-4-methylphenyl(morpholino)methanone.

Reduction: Formation of (3-methoxy-4-methylphenyl)(morpholino)methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(3-Methoxy-4-methylphenyl)(morpholino)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3-Methoxy-4-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Key Structural Features of Morpholino Methanone Derivatives

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring enhance solubility in polar solvents compared to electron-withdrawing groups (e.g., -F, -CF₃) .

- Functional Group Variation: Replacement of the ketone (C=O) with a thione (C=S) alters electronic properties and binding affinity in biological systems.

Table 2: Inhibition Profiles of Morpholino Methanones

Insights :

- Substituted hydrazine derivatives of morpholino methanones show moderate inhibition of kinase targets, with activity dependent on the electronic nature of the aromatic substituent .

Physicochemical Properties

Table 3: Solubility and Stability Data

Analysis :

- The discontinuation of (3-Methoxy-4-methylphenyl)(morpholino)methanone may relate to synthetic challenges or instability under storage conditions .

- Thiomorpholino derivatives exhibit lower aqueous solubility due to increased hydrophobicity from the sulfur atom .

Crystallographic Data

Single-crystal X-ray studies of related compounds reveal:

- Dihedral Angles: A 59.3° angle between aromatic rings in (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone, indicating non-planar geometry .

- Intermolecular Interactions : π-π stacking and hydrogen bonding (e.g., C–H···O, C–H···F) stabilize crystal packing, as seen in analogues with halogen substituents .

Biologische Aktivität

(3-Methoxy-4-methylphenyl)(morpholino)methanone is a compound of interest in medicinal chemistry due to its unique structural features, which include a methoxy group and a morpholino moiety attached to a phenyl ring. This compound belongs to the class of aryl ketones, and its biological activities have been the subject of various studies, highlighting its potential applications in drug development.

Chemical Structure and Properties

The chemical structure of (3-Methoxy-4-methylphenyl)(morpholino)methanone can be represented as follows:

This compound exhibits properties that are typical for aryl ketones, including reactivity in various organic reactions. The presence of the morpholino group enhances its solubility and interaction with biological targets.

Biological Activities

Research indicates that (3-Methoxy-4-methylphenyl)(morpholino)methanone exhibits diverse biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Antioxidant Properties : The compound may modulate reactive oxygen species (ROS) levels, influencing cellular metabolism and gene expression related to oxidative stress.

- Enzyme Inhibition : It has been reported to interact with key enzymes, potentially inhibiting their activity, which is crucial for metabolic pathways .

The biological activity of (3-Methoxy-4-methylphenyl)(morpholino)methanone can be attributed to several mechanisms:

- Binding to Biomolecules : The compound can bind to specific proteins and nucleic acids, altering their function.

- Enzyme Interaction : It may inhibit enzymes involved in critical metabolic pathways, leading to changes in cellular processes.

- Modulation of Signaling Pathways : By influencing ROS levels, it can affect signaling pathways that regulate cell survival and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (3-Methoxy-4-methylphenyl)(morpholino)methanone:

- Antibacterial Studies :

-

Antioxidant Effects :

- Research has shown that compounds with methoxy groups can enhance antioxidant enzyme expression, providing protection against oxidative damage in cellular models.

- Toxicity Assessments :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Antioxidant | Modulates ROS levels | |

| Enzyme Inhibition | Interacts with metabolic enzymes |

Table 2: Case Study Results

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.